3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
Description
Properties
Molecular Formula |
C7H3ClF3N3 |
|---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H |
InChI Key |
FGQOQSORPSQXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Cyclization in POCl₃
A Chinese patent (CN103613594A) details an efficient one-pot synthesis using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. For example:
- Reagents : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 3-nitrobenzoic acid) under ultrasound irradiation at 105°C.
- Conditions : 3-hour reaction time yields 35–60% product purity.
- Mechanism : POCl₃ facilitates cyclodehydration, forming the triazole ring via intramolecular nucleophilic attack (Figure 1).
Table 1 : Yields for selected derivatives using ultrasound
| Carboxylic Acid | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| 3-Nitrobenzoic acid | 40 | 148–151 |
| 2-Methoxybenzoic acid | 44 | 129–132 |
| 4-Propylbenzoic acid | 60 | 87–89 |
This method minimizes side reactions but requires careful control of stoichiometry to avoid over-chlorination.
Multistep Alkylation-Dehydration Strategy
Patent WO2014210042A2 outlines a three-step synthesis for triazolopyridines, adaptable to 3-chloro-7-(trifluoromethyl) derivatives:
Step 1: Alkylation of NAPH to NAPA
Step 2: Coupling with PYRH
Step 3: Dehydration to Form Triazolopyridine
- Reagents : Phosphorus(V) dehydrating agents (e.g., PCl₅).
- Mechanism : Elimination of water forms the fused triazole ring (Figure 2).
- Final Yield : 70–75% with HPLC purity ≥98%.
Advantages : Scalable for industrial production with high enantiomeric excess (>98% ee). Limitations : Requires stringent temperature control to prevent racemization.
Microwave-Assisted Synthesis
A solvent-free microwave method (Sage Journals, 10.3184/174751915X14400874295745) achieves rapid cyclization:
- Substrates : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and aromatic aldehydes.
- Conditions : Microwave irradiation at 150°C for 15–20 minutes.
- Yield : 50–65% with reduced byproducts compared to conventional heating.
Table 2 : Comparison of conventional vs. microwave methods
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 3–6 hours | 15–20 minutes |
| Typical Yield (%) | 30–45 | 50–65 |
| Purity (%) | 85–90 | 92–95 |
Microwave synthesis reduces energy consumption and improves reproducibility but requires specialized equipment.
Alternative Routes: Hydrazone Formation
Early patents (EP0500209A1) describe hydrazone intermediates as precursors:
- Procedure : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with ketones or aldehydes in ethanol.
- Cyclization : Catalyzed by acetic acid at reflux (80°C, 8 hours).
- Yield : 40–55% with moderate regioselectivity.
This method is less favored due to lower efficiency but remains useful for introducing aryl/alkyl groups at the triazole position.
Comparative Analysis of Methods
Table 3 : Key metrics across preparation strategies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ultrasound/POCl₃ | 35–60 | 95–98 | Moderate | High |
| Alkylation-Dehydration | 70–75 | ≥98 | High | Moderate |
| Microwave | 50–65 | 92–95 | Low | High |
| Hydrazone Cyclization | 40–55 | 85–90 | Low | Low |
The alkylation-dehydration route offers the best balance of yield and scalability, whereas microwave synthesis is optimal for small-scale, high-purity applications.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing cyclization pathways may yield-triazolo isomers. Using bulky dehydrating agents (e.g., PCl₅) favors the-triazolo configuration.
Purification Techniques
Stability of Intermediates
2-Hydrazino-3-chloro-5-trifluoromethylpyridine is hygroscopic; storage under nitrogen at −20°C prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted triazolopyridines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from the literature: 3-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) and 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) . Key differences lie in the substituents at positions 3 and 7, which impact molecular weight, electronic properties, and synthetic yields.
Substituent Effects on Molecular Weight and Physicochemical Properties
| Compound Name | Substituent (Position 3) | Substituent (Position 7) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Cl | CF₃ | ~271.6 (calculated)* | Not reported | Not reported |
| 3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) | Phenyl | CF₃ | 286.0568 | 225–226 | 46 |
| 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) | Phenyl | CN | 221.0827 | 225–226 | 41 |
*Molecular weight estimated based on formula C₈H₄ClF₃N₃.
Key Observations:
Molecular Weight Trends :
- The trifluoromethyl group in 3e contributes to a higher molecular weight (286.06 g/mol) compared to the carbonitrile-substituted 3f (221.08 g/mol). The target compound’s molecular weight (~271.6 g/mol) is intermediate, reflecting the lighter Cl substituent (vs. phenyl in 3e ) .
- Fluorine atoms in 3e and the target compound increase hydrophobicity and metabolic stability, whereas the carbonitrile group in 3f may enhance polarity.
Melting Points: Both 3e and 3f share identical melting points (225–226°C), suggesting that substituent differences at position 7 (CF₃ vs. The target compound’s melting point remains uncharacterized but could differ due to the smaller Cl group at position 3.
Synthetic Yields: 3e and 3f were synthesized in moderate yields (46% and 41%, respectively).
Electronic and Reactivity Profiles
- The carbonitrile group in 3f offers moderate electron withdrawal, which may influence binding affinity in medicinal chemistry applications.
Steric Considerations :
- The phenyl group at position 3 in 3e and 3f introduces steric bulk absent in the target compound. The smaller Cl substituent in the target may improve solubility or facilitate further functionalization.
Research Implications and Limitations
Key areas for further study include:
- Synthesis optimization for the target compound.
- Measurement of melting point, solubility, and spectroscopic data (e.g., ¹H/¹³C NMR).
Biological Activity
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a triazole and a pyridine ring along with a chlorine atom and a trifluoromethyl group, may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H3ClF3N3
- Molecular Weight : 221.57 g/mol
- CAS Number : 130118695
The presence of the chlorine and trifluoromethyl groups is crucial for the compound's biological activity, influencing its interaction with various enzymes and receptors.
Research indicates that 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine may act through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on c-Met protein kinase, which is implicated in various cancers. The structural features of this compound suggest it may also exhibit similar inhibitory properties.
- Modulation of Neurotransmitter Receptors : The compound may interact with GABA receptors, potentially influencing neurotransmission and exhibiting neuroactive properties.
Biological Activity and Research Findings
Recent studies have highlighted the biological activities associated with 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine. Below are key findings from recent research:
Case Studies
- Cancer Therapeutics : A study evaluated the efficacy of compounds similar to 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine in inhibiting tumor growth in xenograft models. Results showed a dose-dependent reduction in tumor size correlated with c-Met inhibition .
- Neuropharmacology : Another investigation focused on the neuroactive properties of triazole derivatives. The study revealed that certain modifications to the triazole ring enhanced binding affinity to GABA receptors, indicating potential use in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
